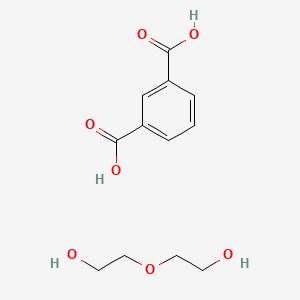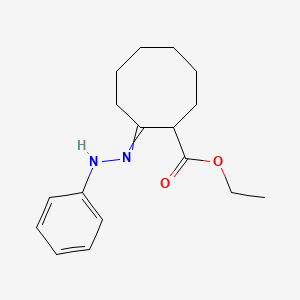
Ethyl 2-(2-phenylhydrazinylidene)cyclooctane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-phenylhydrazinylidene)cyclooctane-1-carboxylate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a phenylhydrazinylidene group attached to a cyclooctane ring, with an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-phenylhydrazinylidene)cyclooctane-1-carboxylate typically involves the reaction of cyclooctanone with phenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2-(2-phenylhydrazinylidene)cyclooctane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Ethyl 2-(2-phenylhydrazinylidene)cyclooctane-1-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-(2-phenylhydrazinylidene)cyclooctane-1-carboxylate involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular membranes, affecting their integrity and function.
相似化合物的比较
Ethyl 2-(2-phenylhydrazinylidene)cyclooctane-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-(2,6-difluorophenyl)hydrazinylidene-3-oxopropanoate
- 2-(2-phenylhydrazinylidene)cyclohexane-1-carboxylate
These compounds share similar structural features but differ in their chemical properties and biological activities. The presence of different substituents on the phenyl ring or variations in the cycloalkane ring size can significantly influence their reactivity and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical structure allows it to participate in various chemical reactions and interact with biological targets, making it valuable in chemistry, biology, medicine, and industry. Further research and development may uncover new uses and enhance our understanding of its properties and mechanisms of action.
属性
CAS 编号 |
60719-12-2 |
|---|---|
分子式 |
C17H24N2O2 |
分子量 |
288.4 g/mol |
IUPAC 名称 |
ethyl 2-(phenylhydrazinylidene)cyclooctane-1-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-2-21-17(20)15-12-8-3-4-9-13-16(15)19-18-14-10-6-5-7-11-14/h5-7,10-11,15,18H,2-4,8-9,12-13H2,1H3 |
InChI 键 |
VUJQQGQKCHGOHO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCCCCCC1=NNC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



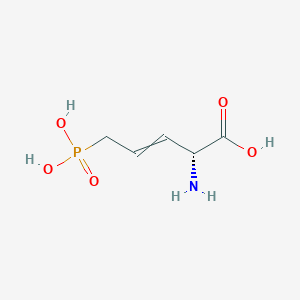


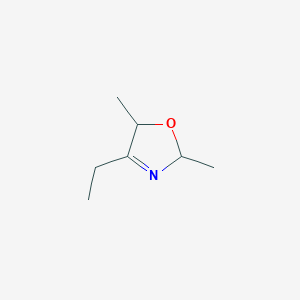

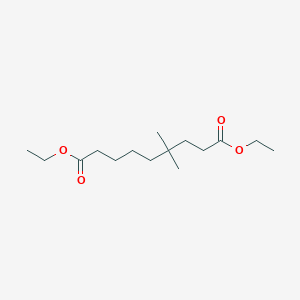
![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)

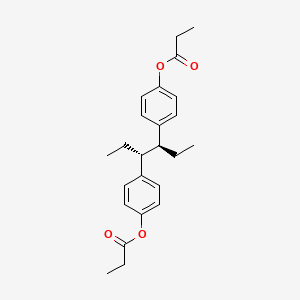

![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)
